2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile
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Overview
Description
2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[55]undecan-4-yl]acetonitrile is a complex organic compound with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted dienophile . The reaction conditions often require the presence of a catalyst, such as l-proline, and are conducted under controlled temperatures to ensure regioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism by which 2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved can include signal transduction cascades that regulate various cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in its functional groups and chemical properties.
Spiro[5.5]undecane Derivatives: These compounds have similar core structures but may contain different substituents, leading to variations in their reactivity and applications.
Uniqueness
2-[1-(Cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-[1-(cyanomethyl)-10,10-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-13(2)11-14(3-10-19-13)12-17(6-4-15)8-9-18(14)7-5-16/h3,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLHMSQCIATRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)CN(CCN2CC#N)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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